N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones, which provides the formation of pyrazole rings . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1H-pyrazole
- 4-Amino-1H-pyrazole
Uniqueness
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-3-6-17-7-5-12(15-17)13-8-11-9-14-16(4-2)10-11/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,13,15) |
InChI Key |
VANYOMMUSGLBOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CN(N=C2)CC |
Origin of Product |
United States |
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